L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-
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Overview
Description
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)- is a synthetic compound used primarily in research and industrial applications. It is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)- typically involves the protection of the amino group of L-proline, followed by coupling with N-[(1,1-dimethylethoxy)carbonyl]glycine and 4-(benzoylamino) groups. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)- has several scientific research applications:
Chemistry: Used in the synthesis of peptides and complex organic molecules.
Biology: Employed in studies involving protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)- involves its interaction with specific molecular targets and pathways. The compound can act as a building block in peptide synthesis, influencing protein structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- L-Proline
- N-[(1,1-dimethylethoxy)carbonyl]glycine
- 4-(Benzoylamino)proline
Uniqueness
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in peptide synthesis and other applications where precise molecular interactions are required .
Properties
IUPAC Name |
(2S,4R)-4-benzamido-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6/c1-19(2,3)28-18(27)20-10-15(23)22-11-13(9-14(22)17(25)26)21-16(24)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,20,27)(H,21,24)(H,25,26)/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGGKSWVSBIMSD-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N1C[C@@H](C[C@H]1C(=O)O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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